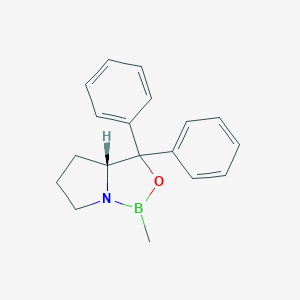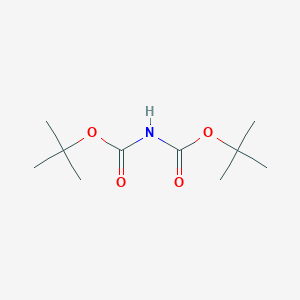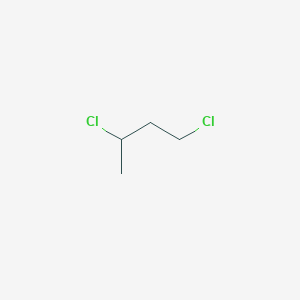
1,3-Dichlorobutane
説明
Synthesis Analysis
1,3-Dichlorobutane's synthesis and structural analysis have been subjects of study, aiming to understand its formation and configuration. While specific synthesis pathways for 1,3-Dichlorobutane are not detailed in the available literature, related compounds such as 1,1-dichlorobutane and other chlorinated butanes have been synthesized through methods that could potentially be adapted for 1,3-Dichlorobutane. These methods often involve chlorination reactions under specific conditions to achieve the desired substitution pattern on the butane molecule (Crowder, 1981).
Molecular Structure Analysis
The molecular structure of 1,3-Dichlorobutane is pivotal to its chemical behavior. Vibrational spectroscopy analyses, including infrared (IR) and Raman spectroscopy, have been used to deduce the conformations and structural details of similar dichlorobutanes. These studies reveal that such molecules can adopt multiple conformations due to rotational flexibility around the carbon-carbon bonds, which significantly influences their physical and chemical properties (Crowder & Smith, 1979).
Chemical Reactions and Properties
Chemical reactions involving 1,3-Dichlorobutane, such as substitution and elimination, are influenced by its dichloro substitution pattern. These reactions are fundamental for further chemical modifications and applications of 1,3-Dichlorobutane. Studies on related chlorinated compounds provide insights into potential reactivities, such as nucleophilic substitution reactions that yield various functionalized products (Kooyman & Wagner, 2010).
科学的研究の応用
1,3-Dichlorobutane is a type of organic compound that falls under the category of dichlorobutanes . It’s used in various scientific fields, particularly in chemistry and thermodynamics .
The National Institute of Standards and Technology (NIST) provides access to a collection of critically evaluated thermodynamic property data for pure compounds like 1,3-Dichlorobutane . These data are generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
Some of the properties covered by the NIST database for 1,3-Dichlorobutane include normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density, enthalpy of vaporization or sublimation as a function of temperature, and heat capacity at saturation pressure as a function of temperature .
These properties are crucial in various scientific and industrial applications, such as the design of chemical processes and equipment, safety and hazard assessments, and environmental impact studies .
-
Thermophysical Property Datafile for Process Simulators : 1,3-Dichlorobutane can be used in process simulators such as Aspen Plus . These simulators are used in chemical engineering to model chemical processes. The thermophysical properties of 1,3-Dichlorobutane, such as its boiling point, critical temperature, and density, are crucial for these simulations .
-
Free Radicals Thermodynamic Data for Oxidation, Combustion, and Thermal Cracking Kinetics : The thermodynamic data of 1,3-Dichlorobutane can be used in the study of oxidation, combustion, and thermal cracking kinetics . These studies are important in fields like energy production and environmental science .
-
Quantum Tools for IR Spectra Interpretation : The infrared (IR) spectra of 1,3-Dichlorobutane can be analyzed using quantum tools . This is useful in fields like analytical chemistry and materials science, where IR spectroscopy is used to identify and study chemical substances .
-
Molecular Orbitals : The molecular orbitals of 1,3-Dichlorobutane can be studied for various applications . This is important in quantum chemistry and physical chemistry, where molecular orbitals provide information about the chemical bonding and molecular structure .
-
Laboratory Chemicals : 1,3-Dichlorobutane can be used as a laboratory chemical . It can be used in various chemical reactions and synthesis processes .
-
Free-Radical Chlorination : In the free-radical chlorination of 1-chlorobutane, the secondary C-H bonds (i.e., those producing 1,2-dichlorobutane and 1,3-dichlorobutane when substituted) were found to be more reactive than primary C-H bonds (i.e., those producing 1,1-dichlorobutane and 1,3-dichlorobutane when substituted) . This application is significant in organic chemistry, particularly in the study of reaction mechanisms .
-
Stereochemistry Studies : 1,3-Dichlorobutane can be used in the study of stereochemistry, a subfield of chemistry that involves the study of the spatial arrangement of atoms in molecules . For example, 2,3-dichlorobutane, a stereoisomer of 1,3-dichlorobutane, has been studied for its unique properties .
Safety And Hazards
1,3-Dichlorobutane is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
特性
IUPAC Name |
1,3-dichlorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2/c1-4(6)2-3-5/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGVARBIQGHVKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870855 | |
| Record name | Butane, 1,3-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1,3-Dichlorobutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19248 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,3-Dichlorobutane | |
CAS RN |
1190-22-3 | |
| Record name | 1,3-Dichlorobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butane, 1,3-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 1,3-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butane, 1,3-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dichlorobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.381 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



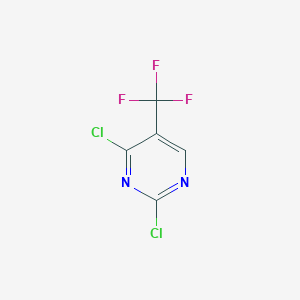
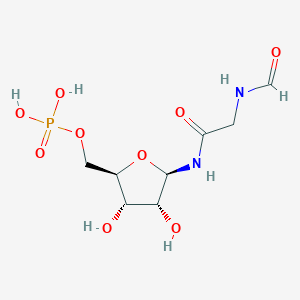
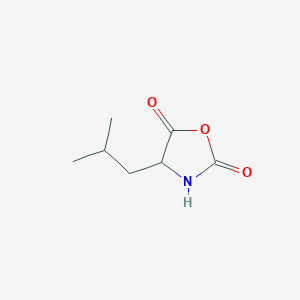
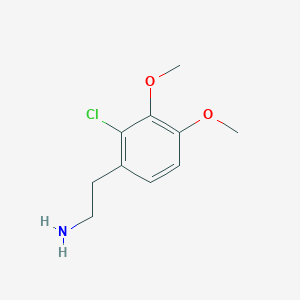
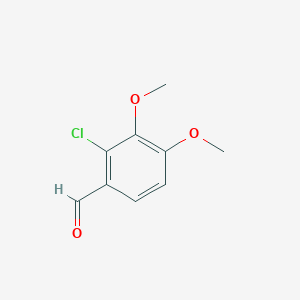
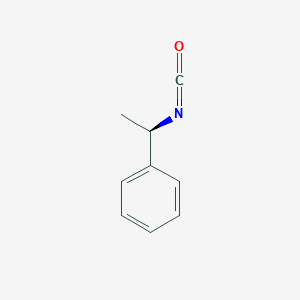
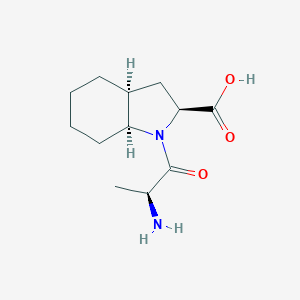
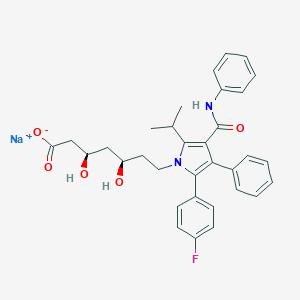
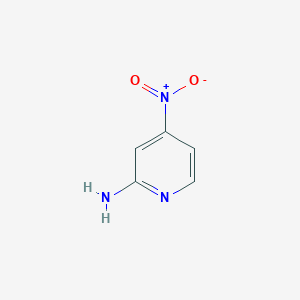
![[1,1'-Bicyclohexyl]-1-carboxylic acid](/img/structure/B52812.png)
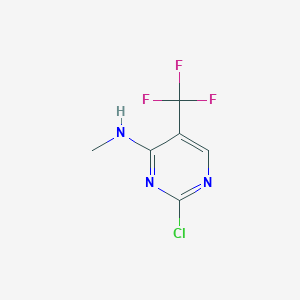
![Benzyl (2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate](/img/structure/B52815.png)
